molecular formula CH3CaI3O2 B1194480 Vitapex CAS No. 72103-20-9

Vitapex

Katalognummer: B1194480
CAS-Nummer: 72103-20-9
Molekulargewicht: 467.82 g/mol
InChI-Schlüssel: WBIJXFKYMNAKET-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vitapex, also known as this compound, is a useful research compound. Its molecular formula is CH3CaI3O2 and its molecular weight is 467.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Pulpectomy in Primary Teeth

Vitapex is widely employed in pulpectomy procedures for primary teeth. A recent study analyzed 647 pulpectomies using this compound across various age groups (19–121 months) and reported a success rate of 88.9% at 12 months, which decreased to 68.1% at 24 months, stabilizing at 53.8% by the 36 to 60-month follow-up. Factors such as patient age and preoperative lesions significantly influenced the success rate and resorption patterns of this compound .

2. Treatment of Chronic Periapical Periodontitis

In a controlled study comparing this compound with zinc oxide-eugenol paste for chronic periapical periodontitis in deciduous teeth, the intervention group treated with this compound showed shorter restoration times and higher efficacy rates. The incidence of adverse reactions was also lower compared to the control group .

3. Apexification Procedures

This compound has demonstrated effectiveness in apexification procedures for permanent teeth with incompletely formed roots. A study indicated that this compound serves as a reliable filling material that promotes healing and root development in such cases .

Comparative Studies

1. This compound vs. Other Materials

Comparative studies have evaluated the clinical and radiographic success rates of this compound against other materials like 3Mix. In one study, both materials exhibited high clinical success rates (100% at 3 months), but this compound showed superior radiographic success (97.14% vs. 74.29% for 3Mix) at the same follow-up period .

2. Long-term Efficacy

A case series study focusing on long-term outcomes of this compound pulpectomy treatments revealed encouraging results, indicating that while initial success rates are high, long-term effectiveness may vary based on individual patient factors and treatment conditions .

Success Rates of this compound in Various Studies

Study ReferenceSample SizeFollow-Up PeriodSuccess Rate (%)
64712 months88.9
356 months97.14
VariesVariesHigher than control
VariesVariesEffective in apexification

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for evaluating Vitapex efficacy in pediatric pulpectomy clinical trials?

  • Methodological Answer : Clinical trials should adopt retrospective or prospective cohort designs with inclusion criteria specifying patient age ranges (e.g., 19–121 months), preoperative radiographic assessments (e.g., periapical lesions, root resorption), and standardized follow-up periods (≥6 months). Radiographic success criteria include resolution of periapical lesions and absence of pathological root resorption . Studies should report outcomes using Kaplan-Meier survival analysis to account for time-dependent success rates and Cox regression for identifying confounding variables (e.g., age, preoperative pathology) .

Q. How does this compound compare to calcium hydroxide-based pastes in apexification for immature permanent teeth?

  • Methodological Answer : Controlled trials should randomize patients into this compound and calcium hydroxide groups, with blinded radiographic assessments at 6–12 month intervals. Success metrics include root length elongation, apical closure, and absence of infection. For example, a study reported 91.43% success with this compound vs. 65.71% with calcium hydroxide, attributed to this compound’s sustained antimicrobial activity and biocompatibility . Meta-analyses should standardize outcome definitions (e.g., "success" vs. "improvement") to reduce heterogeneity in pooled results.

Q. What are the key radiographic indicators for assessing this compound resorption and its clinical implications?

  • Methodological Answer : Serial periapical radiographs should quantify this compound resorption relative to physiological root resorption. Metrics include the percentage of root length with material loss (e.g., >50% resorption at 12 months) . Studies must distinguish between intracanal resorption (linked to bacterial reinfection) and extracanal resorption (e.g., overfilling beyond the apex), as the latter correlates with higher failure rates (HR = 1.57) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound resorption rates and their impact on long-term outcomes?

  • Methodological Answer : Discrepancies arise from variations in follow-up duration (e.g., 6–60 months) and sample selection (e.g., teeth with preoperative periapical lesions). To address this, use multivariate Cox regression to isolate variables like patient age and filling quality. For instance, resorption is faster in older children (36–72 months) and overfilled cases, but not directly linked to failure in adjusted analyses . Replicate studies with standardized resorption grading systems (e.g., 0–3 scales) and control for operator skill and final restoration timing .

Q. What experimental designs are optimal for analyzing time-dependent success rates of this compound pulpectomy?

  • Methodological Answer : Survival analysis with staggered follow-up intervals (6, 12, 24, 36, 60 months) is critical. Kaplan-Meier curves in a retrospective study showed success rates declining from 88.9% at 12 months to 53.8% at 60 months, highlighting the need for long-term monitoring . Incorporate competing risks models to account for exfoliation of primary teeth and loss to follow-up. Sensitivity analyses should test assumptions about censored data .

Q. How do preoperative radiographic findings influence this compound pulpectomy failure rates?

  • Methodological Answer : Preoperative periapical lesions and furcation involvement increase failure risk (HR = 2.1 and 1.8, respectively) . Researchers should stratify analyses by lesion type (e.g., radiolucency vs. widened periodontal ligament) and use logistic regression to adjust for confounding factors like intracanal medicaments (e.g., calcium hydroxide vs. none) . Blinded radiologists should classify lesions using standardized criteria (e.g., AAPD guidelines) to reduce interobserver variability.

Q. Data Contradiction Analysis

Q. Why do some studies report no correlation between this compound resorption and failure, while others identify it as a critical factor?

  • Methodological Answer : Contradictions stem from differing definitions of "failure" (e.g., radiographic progression vs. clinical symptoms) and resorption measurement protocols. For example, a study found resorption >50% increased failure risk, but only in univariate analysis; after adjusting for age and lesion severity, significance was lost . Future studies should predefine failure criteria and use time-to-event models to capture dynamic interactions between resorption and infection.

Q. Methodological Recommendations

Q. What statistical approaches are recommended for multivariable analysis of this compound outcomes?

  • Methodological Answer : Cox proportional hazards models are preferred for time-to-failure data, with covariates like age, preoperative pathology, and filling quality. For example, age 36–72 months increased failure risk by 2.3-fold vs. younger patients . Sensitivity analyses should test proportional hazards assumptions and include interaction terms (e.g., age × lesion type). Use Akaike’s Information Criterion (AIC) to optimize model fit .

Q. How should researchers control for operator-dependent variables in this compound studies?

  • Methodological Answer : Stratify analyses by operator experience (e.g., resident vs. specialist) and use mixed-effects models to account for clustering by operator. Studies show no significant operator effect on success rates, but overfilling (linked to resorption) is more common among less-experienced clinicians . Standardize protocols for canal preparation and obturation, and conduct interrater reliability tests for radiographic assessments .

Eigenschaften

CAS-Nummer

72103-20-9

Molekularformel

CH3CaI3O2

Molekulargewicht

467.82 g/mol

IUPAC-Name

calcium;iodoform;dihydroxide

InChI

InChI=1S/CHI3.Ca.2H2O/c2-1(3)4;;;/h1H;;2*1H2/q;+2;;/p-2

InChI-Schlüssel

WBIJXFKYMNAKET-UHFFFAOYSA-L

SMILES

C(I)(I)I.[OH-].[OH-].[Ca+2]

Kanonische SMILES

C(I)(I)I.[OH-].[OH-].[Ca+2]

Synonyme

calcium hydroxide, iodoform, silicone oil drug combination
Ultrapex
Vitapex

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.